molecular formula C10H6ClNO2 B3037785 1-Chloro-5-nitronaphthalene CAS No. 605-63-0

1-Chloro-5-nitronaphthalene

Cat. No.: B3037785
CAS No.: 605-63-0
M. Wt: 207.61 g/mol
InChI Key: ASXDLWJNLAXOEA-UHFFFAOYSA-N
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Description

1-Chloro-5-nitronaphthalene is an organic compound with the molecular formula C10H6ClNO2. It is a derivative of naphthalene, where a chlorine atom and a nitro group are substituted at the 1 and 5 positions, respectively. This compound is of interest due to its applications in various chemical reactions and industrial processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that naphthalene and its derivatives can undergo various biochemical reactions . For instance, 1-nitronaphthalene, a similar compound, can be metabolized by certain bacteria through a pathway involving a three-component dioxygenase . This enzyme catalyzes the initial step in the degradation of 1-nitronaphthalene, resulting in the formation of 1,2-dihydroxynaphthalene . It is plausible that 1-Chloro-5-nitronaphthalene might interact with similar enzymes and undergo analogous biochemical reactions.

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can have various effects on cells. For example, 1-nitronaphthalene can be metabolized by certain bacteria, suggesting that it can influence cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood due to the lack of specific studies on this compound. It is known that naphthalene and its derivatives can interact with various biomolecules. For example, 1-nitronaphthalene is metabolized by a three-component dioxygenase, suggesting that it can bind to this enzyme and potentially inhibit or activate it

Temporal Effects in Laboratory Settings

It is known that naphthalene and its derivatives can undergo various reactions over time

Dosage Effects in Animal Models

It is known that naphthalene and its derivatives can have various effects in animal models

Metabolic Pathways

It is known that naphthalene and its derivatives can be metabolized through various pathways

Transport and Distribution

It is known that naphthalene and its derivatives can be transported and distributed within cells and tissues

Subcellular Localization

It is known that naphthalene and its derivatives can localize in various subcellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-nitronaphthalene can be synthesized through the nitration of 1-chloronaphthalene. The nitration process typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to introduce the nitro group at the desired position on the naphthalene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of solid acid catalysts, such as sulfated zirconia, can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Chloro-5-aminonaphthalene.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

1-Chloro-5-nitronaphthalene is used in several scientific research applications, including:

Comparison with Similar Compounds

  • 1-Chloro-2-nitronaphthalene
  • 1-Chloro-4-nitronaphthalene
  • 1-Bromo-5-nitronaphthalene

Comparison: 1-Chloro-5-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which affects its reactivity and applications. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic aromatic substitution and reduction reactions .

Properties

IUPAC Name

1-chloro-5-nitronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXDLWJNLAXOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870674
Record name 1-Chloro-5-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-63-0
Record name 1-Chloro-5-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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